molecular formula C6H6ClNO B14843537 4-Chloro-3-methylpyridin-2-OL

4-Chloro-3-methylpyridin-2-OL

Cat. No.: B14843537
M. Wt: 143.57 g/mol
InChI Key: GFAQXZYEGSBYEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylpyridin-2-OL typically involves the chlorination of 3-methylpyridin-2-OL. One common method is the reaction of 3-methylpyridin-2-OL with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-methylpyridin-2-OL+SOCl2This compound+SO2+HCl\text{3-methylpyridin-2-OL} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-methylpyridin-2-OL+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpyridin-2-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can be reduced to form 3-methylpyridin-2-OL.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 4-substituted-3-methylpyridin-2-OL derivatives.

    Oxidation: Formation of 4-chloro-3-carboxypyridin-2-OL.

    Reduction: Formation of 3-methylpyridin-2-OL.

Scientific Research Applications

4-Chloro-3-methylpyridin-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridin-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylpyridin-2-OL
  • 2-Chloro-3-methylpyridin-4-OL
  • 4-Chloro-2-methylpyridin-3-OL

Uniqueness

4-Chloro-3-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for targeted applications in various fields .

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)

InChI Key

GFAQXZYEGSBYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CNC1=O)Cl

Origin of Product

United States

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